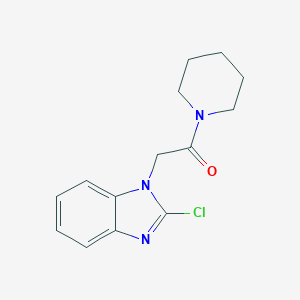![molecular formula C12H15N3OS3 B277210 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277210.png)
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide, also known as TTA-A2, is a small molecule compound that has been widely studied for its potential therapeutic applications. TTA-A2 is a thiazolidinedione derivative that has been shown to have anti-inflammatory and anti-tumor properties.
Mécanisme D'action
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of various physiological processes such as glucose and lipid metabolism. 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has also been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects in the body. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and inhibit tumor growth. 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach its target cells. 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is also stable and can be easily synthesized in large quantities. However, there are some limitations to using 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide in lab experiments. It has low solubility in water, which can make it difficult to administer to cells in culture. 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can also have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide. One potential direction is the development of new derivatives of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide in the treatment of other diseases such as diabetes and cardiovascular disease. The use of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide in combination with other drugs or therapies is also an area of potential future research. Finally, the development of new methods for the delivery of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide to target tissues is an area of ongoing research.
Méthodes De Synthèse
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the reaction of 4-tert-butyl-2-bromoacetophenone with thioacetamide to form 4-tert-butyl-2-acetylthiophenol. This intermediate is then reacted with 2-bromo-1,3-thiazole to form the final product, 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide.
Applications De Recherche Scientifique
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has also been shown to have anti-tumor properties, making it a potential candidate for the treatment of various types of cancers.
Propriétés
Nom du produit |
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
|---|---|
Formule moléculaire |
C12H15N3OS3 |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H15N3OS3/c1-12(2,3)8-6-18-11(14-8)19-7-9(16)15-10-13-4-5-17-10/h4-6H,7H2,1-3H3,(H,13,15,16) |
Clé InChI |
OMYYZRSYBAICBM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=NC=CS2 |
SMILES canonique |
CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277130.png)


![3-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277134.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide](/img/structure/B277137.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277138.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277140.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277141.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B277143.png)
![N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277144.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B277145.png)
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277147.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277149.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277150.png)